Methyl 2-(Methylamino)-4-pentenoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is an organic compound with a molecular formula of C7H14ClNO2 It is a derivative of methylamino and pentenoate, characterized by the presence of a methylamino group attached to a pentenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride typically involves the reaction of methylamine with a suitable precursor, such as a pentenoate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include methylamine hydrochloride and pentenoic acid derivatives. The reaction is usually conducted in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The final product is typically purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: A compound with a similar structure but different functional groups.
Methylamine: A simpler amine derivative with a wide range of applications.
Cyanoacetamides: Compounds with similar reactivity and synthetic utility.
Uniqueness
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 2-(methylamino)pent-4-enoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h4,6,8H,1,5H2,2-3H3;1H |
InChI Key |
LBZNADGOYODZPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC=C)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.